An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of Substituted Phenoxyanilines: A Focus on 5-Chloro-2-(2-ethylphenoxy)aniline Analogues
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of Substituted Phenoxyanilines: A Focus on 5-Chloro-2-(2-ethylphenoxy)aniline Analogues
Introduction: The Significance of Substituted Anilines in Modern Chemistry
Substituted anilines are a cornerstone of modern medicinal and materials chemistry. These aromatic amines serve as versatile scaffolds in the synthesis of a vast array of biologically active molecules. The strategic placement of various functional groups on the aniline ring profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacological activity. This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, and synthetic methodologies pertinent to substituted phenoxyanilines, with a specific focus on analogues of 5-Chloro-2-(2-ethylphenoxy)aniline. For researchers, scientists, and drug development professionals, a deep understanding of these characteristics is paramount for the rational design of novel therapeutic agents and functional materials.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any field, particularly in drug development where factors like solubility and lipophilicity govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Key Physicochemical Data of Analogous Compounds
The following table summarizes the known physicochemical properties of two close analogues of 5-Chloro-2-(2-ethylphenoxy)aniline. These values provide a reliable estimate for the expected properties of the target compound.
| Property | 5-Chloro-2-(2-chlorophenoxy)aniline | 5-Chloro-2-phenoxyaniline |
| CAS Number | 56966-48-4[1][2][3] | 93-67-4[4][5] |
| Molecular Formula | C₁₂H₉Cl₂NO[1][6] | C₁₂H₁₀ClNO[4][5] |
| Molecular Weight | 254.11 g/mol [1][6] | 219.67 g/mol [5] |
| Appearance | Crystalline Powder | Brown solid[5] |
| Melting Point | Not available | 41-44 °C[5] |
| Boiling Point | 210°C / 11mmHg[7] | 192°C / 12mmHg[5] |
| Purity | ≥98% | ≥99%[5] |
| Storage | Keep in dark place, inert atmosphere, room temperature | Room temperature |
Structural Elucidation
The molecular structure of these compounds is key to their reactivity and biological interactions.
Caption: A plausible synthetic pathway for 5-Chloro-2-(2-ethylphenoxy)aniline.
Experimental Protocol: Reduction of a Nitroaromatic Precursor
This protocol describes a general method for the reduction of a nitroaromatic compound to its corresponding aniline, a key step in the synthesis of the target molecule and its analogues. [8] Materials:
-
Nitroaromatic precursor (e.g., 4-Chloro-2-(2-ethylphenoxy)nitrobenzene)
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Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the nitroaromatic precursor in ethanol.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield the final aniline.
Part 3: Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of a synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Key Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule. [9]* Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. [9]* High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and for quantitative analysis. A reverse-phase C18 column is commonly used with a mobile phase of acetonitrile and water. [3]* Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, providing separation and mass analysis. [10]
Experimental Protocol: HPLC Analysis
The following is a general protocol for the HPLC analysis of substituted anilines. [3] Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the aniline sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Part 4: Role in Drug Discovery and Development
Substituted anilines are privileged scaffolds in drug discovery, appearing in a wide range of therapeutic agents. [11]Their ability to form key interactions with biological targets makes them valuable building blocks for novel drugs.
Significance as a Pharmacophore
The aniline moiety can act as a hydrogen bond donor and acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions. The substituents on the ring allow for fine-tuning of the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.
Toxicity Considerations
A critical aspect of using anilines in drug design is their potential for metabolic activation to reactive intermediates, which can lead to toxicity. [12]The metabolic fate of an aniline-containing drug candidate must be thoroughly investigated during preclinical development. Many substituted anilines are known to induce methemoglobinemia. [13]It has been noted that the toxicity of some anilines can be influenced by biotransformation. [14]
Conclusion
While specific data for 5-Chloro-2-(2-ethylphenoxy)aniline is limited, a comprehensive understanding of its properties and behavior can be extrapolated from its close structural analogues. This guide provides a foundational framework for researchers and scientists working with this class of compounds, from their synthesis and characterization to their potential applications and associated toxicological risks. The versatility of the substituted aniline scaffold ensures its continued importance in the ongoing quest for new and improved therapeutic agents.
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